molecular formula C8H7BrCl2O B1524939 (1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol CAS No. 860439-01-6

(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol

Cat. No.: B1524939
CAS No.: 860439-01-6
M. Wt: 269.95 g/mol
InChI Key: FAZJMFBMWUBHCS-QMMMGPOBSA-N
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Description

(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol is a chiral secondary alcohol with the molecular formula C₈H₇BrCl₂O (molecular weight: 269.95 g/mol) . It features a brominated ethanolic chain attached to a 2,4-dichlorophenyl group, with the stereocenter at the C1 position in the (R)-configuration. This compound is critical in synthesizing enantiopure intermediates for pharmaceuticals, particularly antifungal agents and kinase inhibitors . Its synthesis often involves asymmetric reduction of prochiral ketones or enzymatic biocatalysis, though direct data on its enantioselective production is less documented compared to its chloro analogs .

Properties

IUPAC Name

(1R)-2-bromo-1-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZJMFBMWUBHCS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydroboration Using Chiral Borane Reagents

  • Method: The enantioselective hydroboration of 2,4-dichlorophenyl-substituted alkenes or related precursors using chiral borane reagents such as B-chlorodiisopinocampheylborane in tetrahydrofuran (THF).
  • Conditions: Typically performed at low temperatures (around -25 °C) over extended reaction times (e.g., 16 hours) to maximize stereoselectivity.
  • Outcome: This method yields (S)- or (R)-2-bromo-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess and yields up to 98%, depending on the chiral borane used and reaction conditions.
  • Reference: Bisaha et al., Bioorganic and Medicinal Chemistry Letters, 2005, demonstrated high-yield synthesis using B-chlorodiisopinocampheylborane.

Halohydrin Formation via Halogenation of Epoxides or Allylic Alcohols

  • Method: Starting from 1-(2,4-dichlorophenyl)ethanol or its derivatives, bromination at the alpha position can be achieved using brominating agents under controlled conditions to form the bromoalcohol.
  • Chirality Control: The stereochemistry is controlled by the precursor's configuration or by using chiral catalysts during the halogenation step.
  • Industrial Relevance: This approach is suitable for scale-up due to straightforward reaction steps and moderate conditions.

Catalytic Asymmetric Reduction of 2,4-Dichloroacetophenone Derivatives

  • Method: Reduction of 2,4-dichloroacetophenone with chiral catalysts or chiral reducing agents to form the corresponding chiral alcohol, which is then subjected to bromination.
  • Catalysts: Common catalysts include Ru-BINAP complexes or chiral borohydrides.
  • Advantages: This route allows control over enantiomeric purity and can be optimized for industrial production.

Detailed Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Temperature Time Yield (%) Enantiomeric Excess (ee) Notes
Asymmetric hydroboration with B-chlorodiisopinocampheylborane B-chlorodiisopinocampheylborane, THF -25 °C 16 hours 98 >95% High stereoselectivity, literature proven
Catalytic asymmetric reduction Ru-BINAP catalyst, H2, 2,4-dichloroacetophenone Room temp to 50 °C Several hours 85-95 >90% Suitable for scale-up
Halogenation of chiral alcohol precursor Brominating agents (e.g., NBS), chiral catalyst 0 to 25 °C 1-4 hours 80-90 Dependent on catalyst Requires careful stereochemical control

Research Findings and Analytical Techniques

  • Stereochemical Verification: The enantiomeric purity of the prepared this compound is typically confirmed by chiral high-performance liquid chromatography (HPLC) using chiral stationary phases such as Chiralcel OD-H or Chiralpak IA columns.
  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, coupled with polarimetry, is used to confirm the stereochemistry and purity. Specific rotation values are compared with literature data for the (1R)-enantiomer.
  • Computational Studies: Density Functional Theory (DFT) calculations assist in understanding the stereoelectronic effects of the 2,4-dichlorophenyl substituents on the reaction mechanism and chiral induction.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages Typical Yield Enantiomeric Purity
Asymmetric hydroboration B-chlorodiisopinocampheylborane, THF, -25 °C High enantioselectivity, high yield Low temperature, long reaction time ~98% >95%
Catalytic asymmetric reduction Ru-BINAP catalyst, H2, mild temperatures Scalable, good control Catalyst cost, optimization needed 85-95% >90%
Halogenation of chiral alcohol N-bromosuccinimide (NBS), chiral catalysts Simpler setup Stereochemical control challenging 80-90% Variable

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-bromo-1-(2,4-dichlorophenyl)ethanone.

    Reduction: Formation of 1-(2,4-dichlorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that (1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol exhibits significant antimicrobial properties. It has been explored as a potential lead compound in the development of novel antimicrobial agents. The compound's structure allows for modifications that can enhance its effectiveness against resistant bacterial strains.

Inhibition of Enzymatic Activity
Studies have shown that this compound may inhibit specific enzymes involved in pathogenic processes. For instance, it has been tested against various targets within the Trypanosoma brucei parasite, demonstrating promising inhibitory effects that warrant further investigation into its therapeutic potential against diseases like African sleeping sickness .

Organic Synthesis Applications

Chiral Intermediate in Synthesis
this compound serves as a chiral building block in the synthesis of various pharmaceuticals. Its chirality is crucial for the production of enantiomerically pure compounds, which are often required for biological activity. This compound has been utilized in the asymmetric synthesis of antifungal agents such as miconazole and econazole .

Synthetic Pathways
The compound can be synthesized through several methods, including:

  • Nucleophilic Substitution Reactions: Utilizing bromo and chloro substituents to create desired functional groups.
  • Chemoenzymatic Processes: Employing enzymes to facilitate the formation of chiral centers efficiently .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
Enzyme InhibitionGSK3 in T. bruceiModest inhibition
AntifungalVarious fungiEffective against strains

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations lower than previously reported for similar compounds. This suggests potential for development into a novel antibiotic agent .

Mechanism of Action

The mechanism of action of (1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of bromine and chlorine atoms enhances the compound’s reactivity and ability to interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Ethanol Derivatives
Compound Name Molecular Formula Substituents Key Synthesis Methods Yield/ee Applications
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol C₈H₇BrCl₂O Br, 2,4-Cl₂Ph Asymmetric reduction (limited data); inferred enzymatic or chemical catalysis Purity: 98% (commercial) Antifungal intermediates
(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol C₈H₇Cl₃O Cl, 2,4-Cl₂Ph Biocatalysis (ADH enzymes), borane complexes 99% ee, 92.4% yield Precursor to miconazole analogs
(R)-2-Bromo-1-(4-chlorophenyl)ethanol C₈H₇BrClO Br, 4-ClPh Sharpless dihydroxylation, oxazaborolidine catalysts 91% ee Chiral building block
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone C₁₀H₁₀BrClO₃ Br, Cl, OMe₂Ph Alkylation under microwave irradiation High yield (exact % unspecified) Research chemical

Key Observations :

  • Halogen Effects: Bromine substituents generally increase molecular weight and lipophilicity compared to chlorine, impacting solubility and reactivity. Bromo derivatives like this compound may exhibit slower reaction kinetics in enzymatic reductions due to steric bulk .
  • Enantioselectivity : Chloro analogs achieve higher ee (up to 99%) via optimized biocatalysts (e.g., Candida macedoniensis AKU 4588), whereas bromo derivatives require specialized conditions (e.g., fluorenylmethyl carbamate in achieved 90–91% ee) .
Enantiomeric Variants
  • (1S)-2-Bromo-1-(2,4-dichlorophenyl)ethanol: The (S)-enantiomer shares identical physicochemical properties but differs in spatial configuration. Commercial availability (98% purity) suggests its utility in comparative pharmacological studies .
Substituent Position and Reactivity
  • 2,4-Dichloro vs. 2,6-Dichloro: highlights 2-bromo-1-(2,6-dichlorophenyl)ethanone (95% similarity) as less sterically hindered, favoring nucleophilic substitution reactions.
  • Methoxy vs. Chloro: Methoxy groups (e.g., in 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone) improve solubility in polar solvents (e.g., DMSO) but reduce electrophilicity compared to dichloro analogs .

Biological Activity

(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol is an organic compound that has garnered attention due to its potential biological activities. This compound features a chiral center and a dichlorophenyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound involves examining its interactions with various biological targets and its effects on cellular processes.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H8BrCl2O\text{C}_8\text{H}_8\text{BrCl}_2\text{O}

Where:

  • C represents carbon atoms,
  • H represents hydrogen atoms,
  • Br is bromine,
  • Cl is chlorine,
  • O is oxygen.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may modulate various signaling pathways within cells, leading to alterations in cell function and viability.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents have been reported to enhance antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) of these compounds often fall within the micromolar range, indicating potent activity against pathogens.

CompoundMIC (µg/mL)Activity
Compound A8 - 16Active against MRSA
Compound B0.5 - 7.5Active against E. coli

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.6510.38
A5490.765.51
HeLa0.120.79

Apoptotic Induction

Mechanistic studies have indicated that this compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors such as p53 and activation of caspase pathways. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Anticancer Research : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary research indicated that this compound may possess neuroprotective properties, showing promise in models of neurodegenerative diseases.

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodConditionsEnantioselectivity (%)Yield (%)Reference
BiocatalyticpH 7.5, 35°C, NADPH cofactor92–9880–85
NaBH₄ (Ethanol)Reflux, 6 hRacemic70–75
Chiral CBS Catalyst-20°C, THF, 24 h85–9060–65Extrapolated from

Basic: How is enantiomeric purity validated for this compound?

Methodological Answer:
Enantiomeric excess is confirmed using:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase; retention times distinguish (R)- and (S)-enantiomers .
  • NMR Spectroscopy : Chiral solvating agents (e.g., Eu(hfc)₃) split signals for diastereotopic protons near the stereocenter .
  • Polarimetry : Specific rotation ([α]D²⁵) compared to literature values (e.g., +15.3° for (R)-enantiomer in chloroform) .

Advanced: What computational strategies optimize reaction conditions for enantioselective synthesis?

Methodological Answer:
AutoDock Vina or Schrödinger Suite predicts enzyme-substrate binding for biocatalytic routes:

  • Docking Simulations : Model the ketone precursor in the active site of S. stipitis ketoreductase to identify steric/electronic factors favoring (R)-configuration. Adjust substituents (e.g., bromine vs. chlorine) to enhance binding affinity .
  • MD Simulations : Assess solvent effects (e.g., ethanol vs. buffer) on transition-state stabilization. Higher dielectric solvents may reduce ee by destabilizing hydrophobic enzyme pockets .

Advanced: How to address contradictions in stereoselectivity between biocatalytic and chemical methods?

Methodological Answer:
Discrepancies arise from divergent mechanisms:

  • Biocatalytic Pathways : Enzymes provide rigid active sites favoring specific transition states (e.g., Prelog rule for anti-Prelog alcohols) .
  • Chemical Catalysts : Bulky ligands (e.g., BINOL) may inadequately shield the 2,4-dichlorophenyl group, leading to lower ee. Mitigate by using additives (e.g., molecular sieves) to control water content, which impacts catalyst efficiency .

Q. Resolution Strategy :

Cross-validate ee using dual techniques (HPLC + NMR).

Optimize reaction parameters (temperature, solvent) via Design of Experiments (DoE) .

Data Analysis: How to interpret conflicting metabolic degradation data in toxicological studies?

Methodological Answer:
Metabolites like 2-chloro-1-(2,4-dichlorophenyl)ethanol (via reductive dehalogenation) may appear in mammalian studies . Contradictions arise from species-specific enzymes:

  • Rat Models : Predominant glucuronidation of the ethanol moiety.
  • Human Hepatocyte Assays : CYP450-mediated oxidation to 2,4-dichloromandelic acid.

Q. Methodological Steps :

Use isotopically labeled compound (e.g., ¹⁴C at C-2) to track metabolic pathways .

Compare LC-MS profiles across species to identify interspecies variability .

Basic: What are the critical safety considerations for handling this compound?

Methodological Answer:

  • Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; wear nitrile gloves and fume hood due to bromine volatility .
  • Storage : Under argon at -20°C to prevent oxidation of the ethanol group to ketone .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol

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